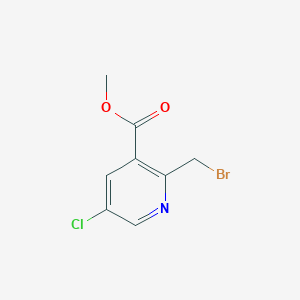![molecular formula C26H21NO2 B13989931 2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide CAS No. 23659-58-7](/img/structure/B13989931.png)
2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Hydroxy(diphenyl)methyl]-N-phenylbenzamide is an organic compound with a complex structure that includes a hydroxy group, diphenylmethyl group, and a phenylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide typically involves multiple steps. One common method is the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid like aluminum chloride to form diphenylmethane . This intermediate can then be further reacted with other reagents to introduce the hydroxy and phenylbenzamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[Hydroxy(diphenyl)methyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce different functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2-[Hydroxy(diphenyl)methyl]-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl groups can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethane: A simpler compound with a similar diphenylmethyl group.
Benzhydrol: Contains a hydroxy group attached to a diphenylmethyl moiety.
N-Phenylbenzamide: Shares the phenylbenzamide structure but lacks the hydroxy and diphenylmethyl groups.
Uniqueness
2-[Hydroxy(diphenyl)methyl]-N-phenylbenzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
23659-58-7 |
|---|---|
Fórmula molecular |
C26H21NO2 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C26H21NO2/c28-25(27-22-16-8-3-9-17-22)23-18-10-11-19-24(23)26(29,20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,29H,(H,27,28) |
Clave InChI |
GEYDEJJGOPVDBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3C(=O)NC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


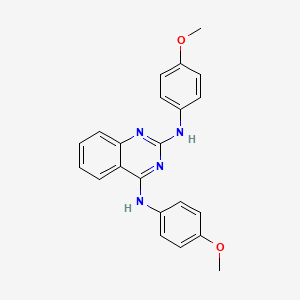

![(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13989870.png)
![Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate](/img/structure/B13989875.png)
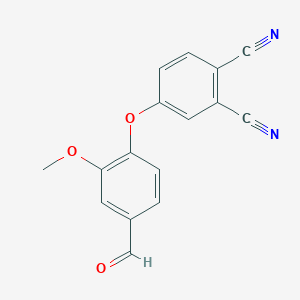
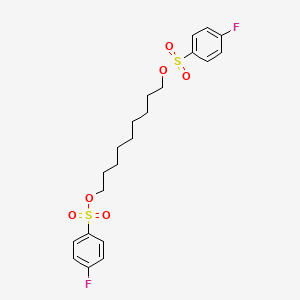
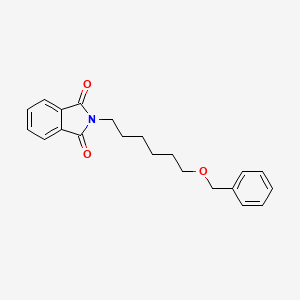


![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)
